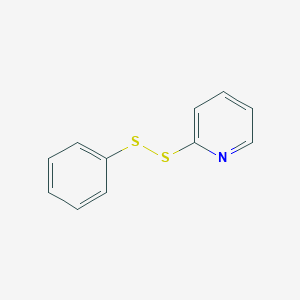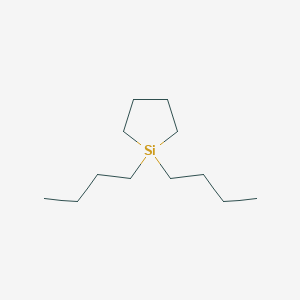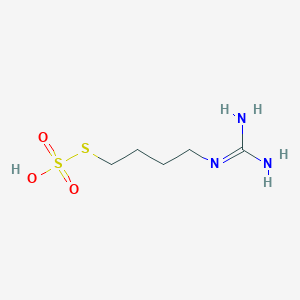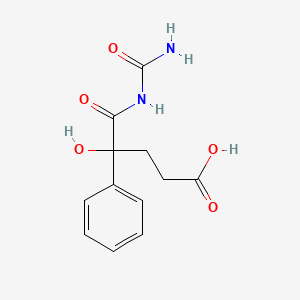![molecular formula C16H26O14S2 B14707342 [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate CAS No. 20706-74-5](/img/structure/B14707342.png)
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is an organic compound with a complex structure It is characterized by multiple acetoxy and methylsulfonyloxy groups attached to a hexyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate typically involves multiple steps. One common method includes the acetylation of a hexyl compound followed by the introduction of methylsulfonyloxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The methylsulfonyloxy groups are introduced using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: The acetoxy and methylsulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for various organic synthesis reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and modification.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to impart specific properties to the final products, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism by which [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate exerts its effects involves its interaction with molecular targets. The acetoxy and methylsulfonyloxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparación Con Compuestos Similares
Similar Compounds
[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate: This compound has a similar hexyl backbone but with different substituents, making it useful for comparison in terms of reactivity and applications.
Hexyl acetate: A simpler ester with fewer functional groups, often used as a solvent or flavoring agent.
Uniqueness
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is unique due to its multiple functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
20706-74-5 |
|---|---|
Fórmula molecular |
C16H26O14S2 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
[2,5,6-triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)25-7-13(27-11(3)19)15(29-31(5,21)22)16(30-32(6,23)24)14(28-12(4)20)8-26-10(2)18/h13-16H,7-8H2,1-6H3 |
Clave InChI |
JAOGUCZLEWCFIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OS(=O)(=O)C)OS(=O)(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)


![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)


